5-Amino-4-chloro-2-methylphenyl ethyl carbonate
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Overview
Description
5-Amino-4-chloro-2-methylphenyl ethyl carbonate is a synthetic organic compound primarily utilized as a chemical intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate typically involves the reaction of 5-Amino-4-chloro-2-methylphenol with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-chloro-2-methylphenyl ethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ethyl carbonate group can be hydrolyzed to form the corresponding phenol and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced amines or alcohols.
Scientific Research Applications
5-Amino-4-chloro-2-methylphenyl ethyl carbonate is used in various scientific research applications, including:
Drug Synthesis: As an intermediate in the synthesis of pharmaceutical compounds.
Material Science: In the development of novel materials with specific properties.
Biological Studies: As a probe or reagent in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-chloro-2-methylphenol: A precursor in the synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate.
4-Chloro-2-methylphenyl ethyl carbonate: Lacks the amino group, leading to different reactivity and applications.
5-Amino-2-methylphenyl ethyl carbonate: Lacks the chloro group, affecting its chemical properties and uses.
Uniqueness
This compound is unique due to the presence of both amino and chloro groups, which provide distinct reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .
Properties
IUPAC Name |
(5-amino-4-chloro-2-methylphenyl) ethyl carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-3-14-10(13)15-9-5-8(12)7(11)4-6(9)2/h4-5H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVLLFXUJXYMCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC(=C(C=C1C)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676807 |
Source
|
Record name | 5-Amino-4-chloro-2-methylphenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930298-25-2 |
Source
|
Record name | 5-Amino-4-chloro-2-methylphenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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